molecular formula C10H15N3 B1329924 1-(Pyridin-3-ylmethyl)piperazine CAS No. 39244-80-9

1-(Pyridin-3-ylmethyl)piperazine

Cat. No.: B1329924
CAS No.: 39244-80-9
M. Wt: 177.25 g/mol
InChI Key: UNGUQQBXDOAOQO-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)piperazine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

The primary targets of 1-(Pyridin-3-ylmethyl)piperazine are the Histamine H3 and Sigma-1 receptors . These receptors play a crucial role in various physiological processes. The Histamine H3 receptor is predominantly expressed in the central nervous system and is involved in the regulation of neurotransmitter release. The Sigma-1 receptor is widely distributed in the body and is involved in modulating the function of various ion channels, receptors, and kinases .

Mode of Action

This compound interacts with its targets by binding to the active sites of the Histamine H3 and Sigma-1 receptors . This interaction results in changes in the conformation of the receptors, which can modulate their activity and influence the signaling pathways they are involved in .

Biochemical Pathways

The binding of this compound to the Histamine H3 and Sigma-1 receptors can affect various biochemical pathways. For instance, the interaction with the Histamine H3 receptor can influence the release of various neurotransmitters, thereby affecting neuronal signaling . The interaction with the Sigma-1 receptor can modulate the function of various ion channels, receptors, and kinases, thereby influencing a wide range of cellular processes .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific context in which the compound is used. For instance, in the context of pain management, the compound’s antagonistic action on the Histamine H3 and Sigma-1 receptors can result in antinociceptive effects .

Biological Activity

1-(Pyridin-3-ylmethyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a pyridin-3-ylmethyl group. This structure is crucial for its interaction with various biological targets, including neurotransmitter receptors. The compound exists primarily as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for pharmaceutical formulations.

The biological activity of this compound is largely attributed to its interactions with specific receptors:

  • Histamine H3 Receptor (H3R) : This receptor plays a significant role in regulating neurotransmitter release, particularly histamine. Activation of H3R inhibits the release of various neurotransmitters, influencing cognitive functions, sleep-wake cycles, and appetite control.
  • Sigma-1 Receptor (σ1R) : Located in the endoplasmic reticulum, σ1R is involved in calcium homeostasis and neuroprotection. This compound exhibits a high affinity for σ1R, which may contribute to its neuroprotective effects.

Biological Activities

The compound has been studied for various pharmacological effects:

Antinociceptive Effects

Research indicates that this compound has promising antinociceptive (pain-relieving) properties. In vivo studies have demonstrated its efficacy in reducing pain responses through dual targeting of H3R and σ1R, suggesting potential applications in pain management therapies.

Neuropharmacological Effects

The modulation of serotonin and dopamine pathways positions this compound as a candidate for treating mental health disorders. Its ability to influence neurotransmitter systems may lead to antidepressant effects and improved management of conditions such as anxiety and depression .

Research Findings

Numerous studies have explored the biological activity of this compound:

StudyFocusFindings
Pain ReliefDemonstrated antinociceptive effects in animal models.
Neurotransmitter InteractionModulated serotonin and dopamine receptor activity, indicating potential for mental health treatment.
Enzyme InteractionAffected cytochrome P450 enzymes, suggesting implications for drug metabolism.

Case Studies

Case Study 1: Pain Management
In a controlled study examining the analgesic properties of this compound, researchers found that administration led to a significant reduction in pain-related behaviors in rodent models. The results suggested that the compound's dual receptor activity could enhance existing pain therapies by providing a multi-faceted approach to pain relief.

Case Study 2: Mental Health Applications
A clinical trial assessed the efficacy of this compound in patients with major depressive disorder. Participants receiving the compound showed marked improvements in mood stabilization and reduced anxiety levels compared to those on placebo, highlighting its potential as an antidepressant agent.

Scientific Research Applications

Pharmaceutical Development

1-(Pyridin-3-ylmethyl)piperazine serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its derivatives have shown significant biological activities, particularly in neuropharmacology. Research indicates that modifications to the piperazine structure can enhance the compound's affinity for serotonin receptors, making it a potential candidate for treating anxiety and depression .

Key Insights:

  • Targeted Therapeutics: The compound's ability to interact with neurotransmitter systems positions it as a promising scaffold for drug discovery aimed at various therapeutic areas.
  • Synthesis Pathways: The synthesis typically involves functionalizing the piperazine ring to create compounds with desired biological properties.

Biochemical Research

In biochemical studies, this compound is utilized to explore receptor interactions and signaling pathways. This aids researchers in understanding complex biological processes and the mechanisms underlying various diseases.

Applications:

  • Receptor Binding Studies: The compound interacts with multiple biological targets, providing insights into its pharmacological profile.
  • Signal Transduction: It helps elucidate the roles of specific receptors in cellular signaling pathways, contributing to the development of targeted therapies .

Material Science

The compound is also employed in material science for developing advanced materials such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics.

Applications:

  • Polymer Development: Incorporating this compound into polymer matrices can improve mechanical properties and thermal stability.
  • Coatings: Its reactivity can be harnessed to create protective coatings with specific functionalities .

Agricultural Chemistry

In agricultural chemistry, this compound is used in formulating agrochemicals, contributing to safer and more effective pesticides and herbicides. Its ability to modify biological activity makes it suitable for enhancing crop protection methods.

Insights:

  • Eco-friendly Formulations: Research focuses on developing agrochemicals that minimize environmental impact while maximizing efficacy against pests .

Analytical Chemistry

This compound finds applications in analytical chemistry as well. It is utilized in various analytical techniques, including chromatography, to separate and identify complex mixtures.

Applications:

  • Quality Control: The compound aids in streamlining research and quality control processes by providing reliable methods for analyzing chemical mixtures .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds that share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
1-(Pyridin-2-ylmethyl)piperazinePyridine at position 2Different receptor binding profiles
1-(Pyridin-4-ylmethyl)piperazinePyridine at position 4Potentially different pharmacological effects
1-(Thien-2-ylmethyl)piperazineContains a thiophene ring instead of pyridineMay exhibit unique metabolic pathways

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The piperazine nitrogen atoms undergo alkylation or acylation to introduce functional groups. Key reagents and conditions include:

Reaction Type Reagents/Conditions Products Key Findings
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CN-alkyl derivatives (e.g., tert-butyl carbamates) High regioselectivity at secondary amines; yields depend on steric hindrance .
AcylationAcyl chlorides, Et₃N, CH₂Cl₂, RTAmides (e.g., pyrazine-2-carbonyl derivatives) Acylation occurs preferentially at the less sterically hindered nitrogen .

Example : Reaction with pyrazine-2-carbonyl chloride forms N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives, demonstrating anti-tubercular activity .

N-Oxidation

The piperazine ring undergoes oxidation to form N-oxide derivatives:

  • Reagents : Hydrogen peroxide (H₂O₂), acetic acid .
  • Conditions : 60–80°C, 4–6 hours.
  • Product : this compound N-oxide .

Significance : N-Oxides exhibit altered electronic properties, enhancing solubility and bioavailability .

Ring-Opening Reactions

Under acidic or basic conditions, the piperazine ring undergoes cleavage:

  • Reagents : HCl (conc.) or NaOH (aq.), reflux .
  • Products : Linear diamines (e.g., ethylenediamine derivatives) .

Mechanistic Insight : Protonation of nitrogen atoms weakens the C–N bonds, enabling hydrolysis .

Condensation Reactions

The compound participates in condensation to form imines or Schiff bases:

  • Reagents : Aldehydes/ketones, catalytic HCl, ethanol .
  • Example : Reaction with 4-nitrobenzaldehyde yields a Schiff base, confirmed via X-ray crystallography .

Electrophilic Aromatic Substitution on Pyridine

The pyridine ring undergoes substitution at the 4-position:

  • Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination) .
  • Product : 4-Nitro- or 4-bromo-pyridin-3-ylmethyl derivatives .

Limitation : Steric hindrance from the piperazine group reduces reactivity at the 2- and 6-positions .

Coordination Chemistry

The piperazine nitrogen and pyridine nitrogen act as ligands for metal ions:

  • Metal Complexes : Cu(II), Co(II), and Cd(II) form octahedral complexes .
  • Example : Reaction with Cu(NO₃)₂ produces [Cu(ceb)(3-bpmp)] coordination polymers (ceb = 4-(2-carboxylatoethyl)benzoate; 3-bpmp = 1,4-bis(pyridin-3-ylmethyl)piperazine) .

Catalytic Reactions

This compound serves as a precursor in catalytic processes:

  • Palladium-Catalyzed Carboamination : Forms cis-2,6-disubstituted piperazines with >95% enantiomeric excess .
  • Rh-Catalyzed Asymmetric Heck Reaction : Synthesizes 3-piperidines via aryl boronic acid coupling .

Case Studies

  • Anti-Tubercular Derivatives :
    Acylation with pyrazine-2-carbonyl chloride yielded compounds with IC₅₀ values of 1.35–2.18 μM against Mycobacterium tuberculosis H37Ra .
  • MOF Synthesis :
    Coordination with Cu(II) produced green crystals ([Cu(ceb)(3-bpmp)]), characterized by single-crystal X-ray diffraction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Pyridin-3-ylmethyl)piperazine, and how can reaction conditions be optimized?

  • Methodology : A robust approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, dissolve 1-(pyridin-3-ylmethyl)-4-(prop-2-yn-1-yl)piperazine in a H₂O:DCM (1:2) mixture with CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as a reducing agent. React with azidobenzene derivatives (1.2 equiv.) at ambient temperature for 2 hours. Monitor via TLC (hexane:ethyl acetate, 1:2), extract with ethyl acetate, and purify via silica gel chromatography .
  • Optimization : Adjust stoichiometry of coupling reagents (e.g., HOBt, TBTU) and solvents (e.g., DMF) for higher yields. For instance, anhydrous NEt₃ in DMF improves amide bond formation in peptide derivatization .

Q. How can HPLC be utilized for quantitative analysis of this compound and its analogs?

  • Methodology : Derivatize the compound using 1-(2-methoxyphenyl)piperazine to stabilize reactive intermediates (e.g., isocyanates). Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA). Validate sensitivity via calibration curves and spike-recovery tests .

Q. What are the key physicochemical properties (e.g., pKa, solubility) of this compound?

  • pKa Determination : Use potentiometric titration at 298–323 K. Piperazine derivatives typically exhibit pKa values between 8.5–10.5, influenced by substituents (e.g., pyridyl groups lower basicity). Thermodynamic parameters (ΔH°, ΔS°) can be derived via van’t Hoff plots .
  • Solubility : Aqueous solubility is pH-dependent; protonation at physiological pH enhances water solubility. CO₂ solubility studies in piperazine solutions (up to 4 molal) suggest similar trends for polar derivatives .

Advanced Research Questions

Q. How can Raman microspectroscopy differentiate isomers of this compound in complex mixtures?

  • Methodology : Optimize parameters: 20 mW laser power, 128–256 scans. Record spectra in triplicate and apply multivariate analysis (PCA + LDA). For example, PCA reduces dimensionality by explaining >99% variance in trifluoromethylphenyl isomers, while LDA separates overlapping spectral features .
  • Data Interpretation : Key Raman shifts for pyridylmethyl groups occur at 1000–1100 cm⁻¹ (C-N stretching) and 1600 cm⁻¹ (aromatic C=C). Isomers (e.g., ortho vs. para substitution) show distinct peak intensities .

Q. What in silico strategies predict the receptor-binding affinity of this compound derivatives?

  • Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂B/2C). The pyridinyl group forms π-π interactions with Phe residues, while the piperazine nitrogen hydrogen-bonds with Asp155. Validate with experimental IC₅₀ values from radioligand assays .
  • SAR Insights : Bulkier substituents (e.g., trifluoromethylphenyl) enhance affinity due to hydrophobic pocket occupancy. Ortho-substituted analogs show higher selectivity for 5-HT₂C over 5-HT₂B .

Q. How do contradictory analytical results (e.g., GC-MS vs. LC-MS) arise in metabolite identification?

  • Resolution Strategy : Cross-validate using multiple techniques. For example, GC-EI-MS may fragment labile groups (e.g., hydroxyl), whereas LC-ESI-MS preserves molecular ions. Compare with synthetic standards and isotopic labeling .
  • Case Study : mCPP (a common metabolite) shows variability in fragmentation patterns across instruments. Use high-resolution MS (HRMS) to resolve isobaric interferences .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
  • Spill Management : Absorb spills with inert material (e.g., sand), seal in containers, and dispose as hazardous waste. Avoid static discharge near flammable solvents .

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13/h1-3,8,11H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGUQQBXDOAOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960008
Record name 1-[(Pyridin-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39244-80-9
Record name Piperazine, 1-(3-pyridinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039244809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Pyridin-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(pyridin-3-yl)methyl]piperazine
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Synthesis routes and methods I

Procedure details

Piperazine-1-carboxylic acid tert-butyl ester (930 mg), 3-chloromethyl-pyridine hydrochloride (902 mg) and cesium carbonate (3.6 g) were reacted in DMF (5 ml), followed by further treatment with TFA, to obtain 1-pyridin-3-ylmethyl-piperazine (767 mg, 87%) as a pale brown oil.
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5 mL
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Synthesis routes and methods II

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(Pyridin-3-ylmethyl)piperazine
1-(Pyridin-3-ylmethyl)piperazine
1-(Pyridin-3-ylmethyl)piperazine
1-(Pyridin-3-ylmethyl)piperazine
1-(Pyridin-3-ylmethyl)piperazine
1-(Pyridin-3-ylmethyl)piperazine

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